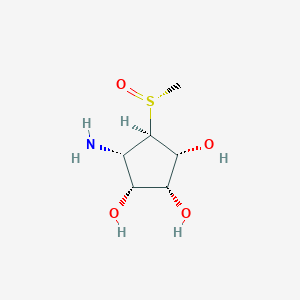
Mannostatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol is a chiral compound with a unique structure that includes an amino group, a methylsulfinyl group, and three hydroxyl groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps in the synthesis may include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Amino Group Addition: The amino group can be introduced through amination reactions, often using ammonia or amines as reagents.
Methylsulfinyl Group Addition: The methylsulfinyl group can be introduced through sulfoxidation reactions using reagents such as dimethyl sulfoxide (DMSO) and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol involves its interaction with specific molecular targets. The amino group and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfinyl group can undergo redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,4S,5R)-4-amino-5-[®-methylthio]cyclopentane-1,2,3-triol: Similar structure but with a methylthio group instead of a methylsulfinyl group.
(1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfonyl]cyclopentane-1,2,3-triol: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in (1R,2R,3R,4S,5R)-4-amino-5-[®-methylsulfinyl]cyclopentane-1,2,3-triol imparts unique redox properties, making it distinct from its analogs. This group can participate in redox reactions, contributing to the compound’s potential antioxidant activity.
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12+/m0/s1 |
InChI Key |
ZJFKRRRXLLAUHQ-DMRLTRFVSA-N |
SMILES |
CS(=O)C1C(C(C(C1O)O)O)N |
Isomeric SMILES |
C[S@@](=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |
Canonical SMILES |
CS(=O)C1C(C(C(C1O)O)O)N |
Synonyms |
4-amino-5-methylsulfinyl-1,2,3-cyclopentanetriol mannostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)


![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)
![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)

![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)





